molecular formula C92H110Cl10O18 B13392166 5-Chloro-2-(2-chlorophenyl)-4-methylpent-3-enoic acid;5-chloro-2,4-dimethylpent-3-enoic acid;5-chloro-2-(4-methoxyphenyl)-4-methylpent-3-enoic acid;4-(chloromethyl)-2-(2-chlorophenyl)hex-3-enoic acid;4-(chloromethyl)-2-(4-methoxyphenyl)hex-3-enoic acid;4-(chloromethyl)-2-methylhex-3-enoic acid;4-(chloromethyl)-2-phenylhex-3-enoic acid;5-chloro-4-methyl-2-phenylpent-3-enoic acid CAS No. 223749-36-8

5-Chloro-2-(2-chlorophenyl)-4-methylpent-3-enoic acid;5-chloro-2,4-dimethylpent-3-enoic acid;5-chloro-2-(4-methoxyphenyl)-4-methylpent-3-enoic acid;4-(chloromethyl)-2-(2-chlorophenyl)hex-3-enoic acid;4-(chloromethyl)-2-(4-methoxyphenyl)hex-3-enoic acid;4-(chloromethyl)-2-methylhex-3-enoic acid;4-(chloromethyl)-2-phenylhex-3-enoic acid;5-chloro-4-methyl-2-phenylpent-3-enoic acid

Cat. No.: B13392166
CAS No.: 223749-36-8
M. Wt: 1858.4 g/mol
InChI Key: VIXPZAWYPPDOMD-UHFFFAOYSA-N
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Description

The compound “5-Chloro-2-(2-chlorophenyl)-4-methylpent-3-enoic acid; 5-chloro-2,4-dimethylpent-3-enoic acid; 5-chloro-2-(4-methoxyphenyl)-4-methylpent-3-enoic acid; 4-(chloromethyl)-2-(2-chlorophenyl)hex-3-enoic acid; 4-(chloromethyl)-2-(4-methoxyphenyl)hex-3-enoic acid; 4-(chloromethyl)-2-methylhex-3-enoic acid; 4-(chloromethyl)-2-phenylhex-3-enoic acid; 5-chloro-4-methyl-2-phenylpent-3-enoic acid” is a complex organic molecule with multiple chlorinated and substituted phenyl groups

Preparation Methods

The synthesis of these compounds typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between organoboron compounds and halides . This method is favored due to its mild reaction conditions and high functional group tolerance. The preparation of the starting materials, such as boronic acids and halides, is crucial for the success of the coupling reaction.

Chemical Reactions Analysis

These compounds can undergo various chemical reactions, including:

Scientific Research Applications

These compounds have several applications in scientific research:

    Medicinal Chemistry: They are studied for their potential as pharmaceutical intermediates and active pharmaceutical ingredients.

    Organic Synthesis: They serve as building blocks for the synthesis of more complex molecules.

    Material Science: Their unique structural properties make them candidates for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for these compounds depends on their specific application. In medicinal chemistry, they may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chlorinated and phenyl groups can influence their binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other chlorinated phenyl derivatives and substituted alkenes. What sets these compounds apart is the specific arrangement of chlorinated and substituted phenyl groups, which can significantly impact their reactivity and application potential.

Conclusion

The compound “5-Chloro-2-(2-chlorophenyl)-4-methylpent-3-enoic acid; 5-chloro-2,4-dimethylpent-3-enoic acid; 5-chloro-2-(4-methoxyphenyl)-4-methylpent-3-enoic acid; 4-(chloromethyl)-2-(2-chlorophenyl)hex-3-enoic acid; 4-(chloromethyl)-2-(4-methoxyphenyl)hex-3-enoic acid; 4-(chloromethyl)-2-methylhex-3-enoic acid; 4-(chloromethyl)-2-phenylhex-3-enoic acid; 5-chloro-4-methyl-2-phenylpent-3-enoic acid” is a versatile and valuable compound in various fields of research. Its unique structural features and reactivity make it a subject of ongoing scientific interest.

Properties

CAS No.

223749-36-8

Molecular Formula

C92H110Cl10O18

Molecular Weight

1858.4 g/mol

IUPAC Name

5-chloro-2-(2-chlorophenyl)-4-methylpent-3-enoic acid;5-chloro-2,4-dimethylpent-3-enoic acid;5-chloro-2-(4-methoxyphenyl)-4-methylpent-3-enoic acid;4-(chloromethyl)-2-(2-chlorophenyl)hex-3-enoic acid;4-(chloromethyl)-2-(4-methoxyphenyl)hex-3-enoic acid;4-(chloromethyl)-2-methylhex-3-enoic acid;4-(chloromethyl)-2-phenylhex-3-enoic acid;5-chloro-4-methyl-2-phenylpent-3-enoic acid

InChI

InChI=1S/C14H17ClO3.C13H14Cl2O2.C13H15ClO3.C13H15ClO2.C12H12Cl2O2.C12H13ClO2.C8H13ClO2.C7H11ClO2/c1-3-10(9-15)8-13(14(16)17)11-4-6-12(18-2)7-5-11;1-2-9(8-14)7-11(13(16)17)10-5-3-4-6-12(10)15;1-9(8-14)7-12(13(15)16)10-3-5-11(17-2)6-4-10;1-2-10(9-14)8-12(13(15)16)11-6-4-3-5-7-11;1-8(7-13)6-10(12(15)16)9-4-2-3-5-11(9)14;1-9(8-13)7-11(12(14)15)10-5-3-2-4-6-10;1-3-7(5-9)4-6(2)8(10)11;1-5(4-8)3-6(2)7(9)10/h4-8,13H,3,9H2,1-2H3,(H,16,17);3-7,11H,2,8H2,1H3,(H,16,17);3-7,12H,8H2,1-2H3,(H,15,16);3-8,12H,2,9H2,1H3,(H,15,16);2-6,10H,7H2,1H3,(H,15,16);2-7,11H,8H2,1H3,(H,14,15);4,6H,3,5H2,1-2H3,(H,10,11);3,6H,4H2,1-2H3,(H,9,10)

InChI Key

VIXPZAWYPPDOMD-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(C)C(=O)O)CCl.CCC(=CC(C1=CC=CC=C1)C(=O)O)CCl.CCC(=CC(C1=CC=C(C=C1)OC)C(=O)O)CCl.CCC(=CC(C1=CC=CC=C1Cl)C(=O)O)CCl.CC(C=C(C)CCl)C(=O)O.CC(=CC(C1=CC=CC=C1)C(=O)O)CCl.CC(=CC(C1=CC=C(C=C1)OC)C(=O)O)CCl.CC(=CC(C1=CC=CC=C1Cl)C(=O)O)CCl

Origin of Product

United States

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